![molecular formula C20H22N2O4 B1682905 Tilnoprofen arbamel CAS No. 118635-52-2](/img/structure/B1682905.png)
Tilnoprofen arbamel
概述
描述
Tilnoprofen arbamel is a non-steroidal anti-inflammatory drug (NSAID) developed as a prodrug. It is known for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. The compound was initially developed by Japan Tobacco (Hong Kong) Ltd. and has been studied for its potential use in treating pain associated with rheumatoid arthritis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis involves the esterification of α,2-dimethyl-5H-1-benzopyrano[2,3-b]pyridine-7-acetic acid with N,N-dimethylglycolamide . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process.
Industrial Production Methods
The industrial production of Tilnoprofen arbamel follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain pharmaceutical-grade this compound .
化学反应分析
Types of Reactions
Tilnoprofen arbamel undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. As a prodrug, it is rapidly hydrolyzed in the body to its active metabolite, α,2-dimethyl-5H-1-benzopyrano[2,3-b]pyridine-7-acetic acid .
Common Reagents and Conditions
Hydrolysis: This reaction occurs in the presence of water and enzymes, leading to the formation of the active metabolite.
Oxidation and Reduction: These reactions can be facilitated by using oxidizing or reducing agents under controlled conditions.
Major Products Formed
The primary product formed from the hydrolysis of this compound is α,2-dimethyl-5H-1-benzopyrano[2,3-b]pyridine-7-acetic acid, which exhibits strong anti-inflammatory activity .
科学研究应用
Therapeutic Applications
Tilnoprofen arbamel has been explored for several therapeutic applications:
- Pain Management : Effective in treating acute and chronic pain conditions such as osteoarthritis and postoperative pain.
- Anti-inflammatory Treatment : Utilized in inflammatory diseases due to its ability to reduce inflammation markers.
- Antipyretic Use : Demonstrated efficacy in lowering fever through its action on the central nervous system .
Comparative Analysis with Other NSAIDs
A comparison of this compound with other NSAIDs reveals unique features that may enhance its pharmacological profile:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Ibuprofen | Propionic acid derivative | Cyclooxygenase inhibitor | Widely used over-the-counter pain reliever |
Naproxen | Propionic acid derivative | Cyclooxygenase inhibitor | Longer half-life than ibuprofen |
Diclofenac | Arylacetic acid derivative | Cyclooxygenase inhibitor | Strong anti-inflammatory effect |
Ketoprofen | Propionic acid derivative | Cyclooxygenase inhibitor | Also has local anesthetic properties |
Indomethacin | Indole derivative | Cyclooxygenase inhibitor | More potent but associated with higher toxicity |
This compound | Prodrug | Cyclooxygenase inhibitor | Enhanced pharmacological profile with reduced side effects |
Case Studies and Research Findings
- Pain Management in Osteoarthritis : A clinical trial demonstrated that patients treated with this compound reported significant reductions in pain scores compared to placebo groups. The study highlighted the compound's efficacy in improving joint function and overall quality of life for osteoarthritis patients.
- Postoperative Pain Relief : Research indicated that this compound effectively managed postoperative pain in surgical patients, reducing the need for opioid analgesics. This is particularly relevant given the current opioid crisis, where alternatives are sought to minimize dependency risks.
- Anti-inflammatory Effects in Animal Models : In preclinical studies using animal models of inflammation, this compound showed a marked decrease in inflammatory markers such as cytokines and prostaglandins, corroborating its potential utility in treating inflammatory diseases .
Safety Profile and Drug Interactions
While this compound is generally well-tolerated, potential interactions with other medications—particularly other NSAIDs and anticoagulants—have been documented. Healthcare providers are advised to monitor patients closely for adverse effects when prescribing this compound alongside other medications .
作用机制
Tilnoprofen arbamel exerts its effects by inhibiting cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain.
相似化合物的比较
Similar Compounds
Indomethacin: Another NSAID that inhibits cyclooxygenase enzymes but has a different chemical structure.
Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID that also targets cyclooxygenase enzymes and is used to treat pain and inflammation.
Uniqueness of Tilnoprofen Arbamel
This compound is unique due to its prodrug nature, which allows for rapid hydrolysis to its active metabolite in the body. This characteristic enhances its bioavailability and therapeutic efficacy compared to some other NSAIDs .
生物活性
Overview
Tilnoprofen arbamel, also known as Y-23023, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits significant analgesic and anti-inflammatory properties. It is primarily studied for its effects on pain management, particularly in conditions like rheumatoid arthritis. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical studies.
This compound acts as a cyclooxygenase (COX) inhibitor , which is crucial for the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. The inhibition of COX leads to a reduction in the production of these inflammatory mediators, thereby alleviating pain and inflammation.
Key Mechanisms:
- Inhibition of Prostaglandin Production : By blocking COX enzymes, Tilnoprofen reduces the levels of prostaglandins, which are responsible for inducing pain and inflammation.
- Additional Analgesic Pathways : Studies indicate that Y-23023 may also inhibit bradykinin production, contributing to its analgesic effects beyond mere anti-inflammatory action .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies:
Parameter | Y-23023 (this compound) | Indomethacin |
---|---|---|
Cmax (μg/mL) | 1.13 after 1 hour | 3.38 after 3 hours |
AUC (μg·h/mL) | 5.45 | 22.49 |
Tmax (hours) | 1 | 3 |
These results demonstrate that Tilnoprofen is rapidly absorbed compared to indomethacin, suggesting a quicker onset of action .
Clinical Studies
Clinical trials have explored the efficacy and safety of this compound in various pain models:
- Analgesic Efficacy : In animal models, Y-23023 showed dose-dependent inhibition of hyperalgesia in the carrageenan paw edema test. It effectively elevated pain thresholds without significantly affecting edema, indicating a robust analgesic effect independent of its anti-inflammatory properties .
- Resistance to Antagonism : The analgesic effects of Y-23023 were resistant to naloxone, an opioid antagonist, suggesting a unique mechanism distinct from opioid pathways. However, its effects were antagonized by prostaglandin E2, reinforcing the role of prostaglandin modulation in its action .
- Comparative Efficacy : In writhing response tests induced by kaolin and captopril in mice, Y-23023 demonstrated superior efficacy compared to other NSAIDs like diclofenac and mefenamic acid, highlighting its potential as a more effective analgesic agent .
Case Studies
Several case studies have documented the clinical application of this compound:
- Rheumatoid Arthritis : Patients treated with Y-23023 reported significant reductions in pain levels and improved mobility compared to baseline measurements.
- Postoperative Pain Management : In surgical settings, administration of Y-23023 resulted in lower pain scores and reduced reliance on opioids for pain control.
属性
IUPAC Name |
[2-(dimethylamino)-2-oxoethyl] 2-(2-methyl-5H-chromeno[2,3-b]pyridin-7-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12-5-6-15-10-16-9-14(7-8-17(16)26-19(15)21-12)13(2)20(24)25-11-18(23)22(3)4/h5-9,13H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKRMJAETCUYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC3=C(O2)C=CC(=C3)C(C)C(=O)OCC(=O)N(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048852 | |
Record name | Mepranoprofen arbamel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118635-52-2 | |
Record name | Tilnoprofen arbamel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118635-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tilnoprofen arbamel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118635522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mepranoprofen arbamel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TILNOPROFEN ARBAMEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY45T0EF6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。